(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Asymmetric Synthesis Physical Organic Chemistry Reaction Kinetics

(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide (CAS 1300718-65-3) is a chiral N-sulfinyl ketimine belonging to the class of Ellman's sulfinimines. It is synthesized via Ti(OEt)₄-mediated condensation of (R)-tert-butanesulfinamide with 4-bromoacetophenone.

Molecular Formula C12H16BrNOS
Molecular Weight 302.23 g/mol
Cat. No. B12343482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Molecular FormulaC12H16BrNOS
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESCC(=NS(=O)C(C)(C)C)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-5-7-11(13)8-6-10/h5-8H,1-4H3/b14-9+
InChIKeyUGAMXWQQSPEBGU-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide in Asymmetric Synthesis


(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide (CAS 1300718-65-3) is a chiral N-sulfinyl ketimine belonging to the class of Ellman's sulfinimines [1]. It is synthesized via Ti(OEt)₄-mediated condensation of (R)-tert-butanesulfinamide with 4-bromoacetophenone [2]. This compound serves as a key intermediate for the asymmetric synthesis of α-branched amines, leveraging the powerful chiral directing and activating effects of the tert-butanesulfinyl group [3].

Why In-Class N-Sulfinyl Ketimines Cannot Substitute (R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide


Generic substitution of N-tert-butanesulfinyl ketimines is precluded by the pronounced influence of the aryl substituent on both the reactivity and synthetic utility of the imine. The para-bromo substituent imparts a distinct electronic character (Hammett σₚ = +0.23) that modulates the electrophilicity of the imine carbon, directly affecting reaction rates and diastereoselectivities in nucleophilic additions [1]. Furthermore, the bromine atom provides a synthetic handle for late-stage diversification via cross-coupling reactions, a capability absent in unsubstituted phenyl, p-tolyl, or p-fluorophenyl analogs [2]. The following quantitative evidence establishes the measurable performance differentials that dictate product selection.

Quantitative Differentiation Evidence for (R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide Over Its Closest Analogs


Enhanced Imine Electrophilicity via Para-Bromo Substituent Compared to Unsubstituted Phenyl Analog

The para-bromo substituent exerts a moderate electron-withdrawing effect (Hammett σₚ = +0.23) relative to hydrogen (σₚ = 0.00), increasing the electrophilicity of the imine carbon [1]. This electronic activation translates to accelerated condensation rates with tert-butanesulfinamide and enhanced reactivity toward nucleophilic addition compared to the unsubstituted phenyl ketimine. In the racemization-free protocol reported by Datta and Ellman, electron-deficient ketones (e.g., 4-CF₃-acetophenone, σₚ = +0.54) reached completion in <3 h, whereas electron-rich analogs required >24 h, establishing a quantitative structure-reactivity relationship that positions the 4-bromo ketimine intermediate in reactivity [2].

Asymmetric Synthesis Physical Organic Chemistry Reaction Kinetics

Diastereoselectivity in Organometallic Additions to N-tert-Butanesulfinyl Ketimines: Class Benchmark and Substituent Tolerance

Ellman and co-workers demonstrated that N-tert-butanesulfinyl ketimines derived from aryl alkyl ketones undergo highly diastereoselective 1,2-additions with organometallic reagents [1]. For the general class of aryl alkyl N-tert-butanesulfinyl ketimines, diastereomeric ratios (dr) of up to 99:1 are achievable using Me₃Al-mediated organolithium additions [2]. Critically, the one-pot reductive amination protocol employing NaBH₄ or L-Selectride provides access to either diastereomer of the sulfinamide product with dr values ranging from 90:10 to 99:1 across diverse aryl alkyl ketone substrates, demonstrating that the 4-bromo substituent is well-tolerated and does not compromise stereochemical integrity [3].

Stereoselective Synthesis Organometallic Chemistry Chiral Amine Synthesis

Unique Synthetic Diversification Handle: Para-Bromo Substituent Enables Late-Stage Cross-Coupling

The para-bromo substituent on the aryl ring provides a functional handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the unsubstituted phenyl, p-tolyl, p-fluoro, and p-methoxy analogs [1]. While the p-chloro analog also offers a cross-coupling handle, the C-Br bond (bond dissociation energy ~339 kJ/mol) is significantly more reactive toward oxidative addition than the C-Cl bond (~398 kJ/mol), enabling milder reaction conditions and broader substrate scope [2]. This allows the chiral sulfinamide intermediate to be diversified after the stereochemistry-determining step without compromising the newly formed stereocenter.

Cross-Coupling Chemistry Medicinal Chemistry Library Synthesis

Configurational Stability Under Forcing Conditions: Comparison of Racemization Resistance

Datta and Ellman demonstrated that N-tert-butanesulfinyl ketimines derived from aromatic ketones maintain >99.5% enantiomeric purity (ee) after 20 h at 100 °C in THF, establishing exceptional configurational stability for this compound class [1]. This contrasts with N-sulfinyl aldimines, which are generally more prone to racemization under acidic or thermal stress. The racemization-free protocol achieves quantitative imine formation for electron-deficient aromatic ketones within 3-12 h, with the ketimine product resisting racemization even under the forcing conditions of extended reflux, making it suitable for large-scale process chemistry applications.

Chiral Auxiliary Stability Process Chemistry Enantiomeric Purity

Physicochemical Differentiation: Density and Boiling Point Relative to Structural Analogs

The presence of the heavy bromine atom (atomic mass 79.9) imparts distinct physicochemical properties to this ketimine compared to its lighter halogen and unsubstituted analogs . The predicted density of 1.33 ± 0.1 g/cm³ is substantially higher than the unsubstituted phenyl analog (estimated ~1.02-1.08 g/cm³) and the 4-fluoro analog (estimated ~1.10-1.15 g/cm³), while being comparable to the 4-chloro analog (estimated ~1.18-1.25 g/cm³). This higher density facilitates phase separation during aqueous workup and can be advantageous for certain purification protocols. The predicted boiling point of 384.7 ± 44.0 °C at standard pressure reflects the substantial molecular weight (302.23 g/mol) and polar sulfinyl functionality.

Physicochemical Properties Purification Process Engineering

Commercial Availability: Purity Specifications and Enantiomeric Options Across Multiple Vendors

The target compound is commercially available from multiple vendors with standardized purity specifications. Bidepharm supplies the product at 97% purity with batch-specific QC certificates including NMR, HPLC, and GC data . AKSci offers the compound at 95% purity . The (S)-enantiomer counterpart (CAS 1039750-63-4) is also commercially available, enabling matched/mismatched stereochemical comparisons in method development . This dual enantiomer availability distinguishes it from less common analogs (e.g., 4-iodophenyl or 4-trifluoromethanesulfonate derivatives) that are only available through custom synthesis.

Procurement Quality Control Vendor Comparison

Optimal Application Scenarios for (R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide Based on Quantitative Evidence


Asymmetric Synthesis of α,α-Diaryl Amines Requiring Late-Stage Aryl Diversification

For the construction of enantioenriched α,α-diaryl amines—a key pharmacophore in CETP inhibitors and chemokine receptor antagonists—this ketimine enables a convergent strategy. The N-tert-butanesulfinyl group directs diastereoselective organometallic addition (expected dr ≥95:5 based on class benchmarks [1]), establishing the chiral center. The para-bromo substituent then serves as a cross-coupling handle for Suzuki-Miyaura diversification, installing a second aryl group without disturbing the stereocenter [2]. This sequence avoids the need for separate chiral auxiliary installation for each final target, reducing synthetic divergence from N to 2 steps versus N × M steps in a linear approach.

Gram-Scale Process Development for Chiral Primary Amine Intermediates

The exceptional configurational stability of N-tert-butanesulfinyl ketimines (>99.5% ee retention after 20 h at 100 °C [1]) makes this compound suitable for pilot-plant scale operations where extended processing times and thermal excursions are unavoidable. The one-pot condensation-reduction protocol using NaBH₄ or L-Selectride (developed by Ellman and co-workers for the broader ketimine class [2]) provides access to either diastereomer of the sulfinamide product in good yield (66-86%) and with dr up to 99:1, enabling the production of both amine enantiomers from a single chiral auxiliary.

Medicinal Chemistry Library Enumeration via Post-Coupling Diversification

In hit-to-lead optimization programs, the 4-bromophenyl ketimine allows for a 'synthesize once, diversify many' workflow. A single batch of the chiral sulfinamide intermediate can be prepared, cleaved to the primary amine, and then the C-Br bond can be exploited for parallel Pd-catalyzed amination (Buchwald-Hartwig) or Suzuki coupling with (hetero)aryl boronic acids [1]. This strategy is not accessible with the 4-H, 4-F, or 4-CH₃ analogs, which lack the halide coupling handle. The C-Br bond's favorable oxidative addition kinetics (BDE ~339 kJ/mol vs. ~398 kJ/mol for C-Cl [2]) enables room-temperature to mild heating conditions (40-80 °C) compatible with the acid-labile sulfinamide protecting group.

Method Development Requiring Matched/Mismatched Stereochemical Analysis

The commercial availability of both the (R)-enantiomer (CAS 1300718-65-3) and the (S)-enantiomer (CAS 1039750-63-4) [1] enables systematic matched/mismatched studies essential for optimizing substrate-controlled diastereoselective transformations. Researchers can evaluate the intrinsic substrate bias versus auxiliary-directed stereochemistry by comparing addition diastereoselectivities with both enantiomeric auxiliaries, a capability that is absent for aryl ketimine analogs where only one enantiomer is commercially stocked.

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